molecular formula C16H21ClN6 B5648597 N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5648597
M. Wt: 332.8 g/mol
InChI Key: ZOWATQZBWLXYGK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine moiety, and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a piperidine derivative in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine
  • N-(3-chloro-2-methylphenyl)-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6/c1-11-12(17)6-5-7-13(11)19-16-21-14(20-15(18)22-16)10-23-8-3-2-4-9-23/h5-7H,2-4,8-10H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWATQZBWLXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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